molecular formula C9H9NO3 B1335964 4-Isocyanato-1,2-dimethoxybenzene CAS No. 37527-66-5

4-Isocyanato-1,2-dimethoxybenzene

Cat. No. B1335964
CAS RN: 37527-66-5
M. Wt: 179.17 g/mol
InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
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Patent
US03991064

Procedure details

A solution of 0.163 m of 4-aminoveratrole in 250 ml of chlorobenzene was treated with excess HCl gas resulting in a heavy precipitate. The mixture was refluxed and treated with a stream of phosgene for 1/2 hr (50 g, 0.49 m). After refluxing an additional 1/2 hr chlorobenzene was evaporated in vacuo. Distillation of the residue afforded 23 g (79%) b.p. 145°-150° C, 17-18 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.Cl.[C:13](Cl)(Cl)=[O:14]>ClC1C=CC=CC=1>[CH3:11][O:10][C:4]1[CH:3]=[C:2]([N:1]=[C:13]=[O:14])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a heavy precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue
CUSTOM
Type
CUSTOM
Details
afforded 23 g (79%) b.p. 145°-150° C, 17-18 mm

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.